7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid is a bicyclic compound characterized by the presence of two fluorine atoms and an azabicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and materials science. The unique structural features of this compound lend themselves to various chemical modifications and interactions, making it a valuable subject of study.
This compound is synthesized from readily available precursors through multi-step synthetic routes. Its structural details and properties have been cataloged in databases such as PubChem, which provides comprehensive information on its molecular characteristics and potential applications .
7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid belongs to the class of azabicyclic compounds and is classified under carboxylic acids due to the presence of a carboxylic acid functional group. The fluorinated bicyclic structure places it within the category of fluorinated organic compounds, which are often studied for their unique reactivity and stability.
The synthesis of 7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid typically involves several key steps:
These methods highlight the complexity involved in synthesizing this compound, requiring precise control over reaction conditions to achieve desired yields and purities .
The molecular structure of 7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid can be represented as follows:
The compound features a bicyclic structure with two fluorine substituents at the 7-position and a carboxylic acid group at the 6-position, contributing to its unique chemical behavior .
The structural data indicates significant aspects such as bond lengths and angles, which are critical for understanding reactivity and interaction with biological targets.
7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid can participate in various chemical reactions:
These reactions demonstrate the versatility of this compound in organic synthesis and its potential for further functionalization .
The mechanism of action for 7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid is primarily based on its ability to interact with specific molecular targets within biological systems. The fluorinated groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity through competitive inhibition or allosteric modulation.
The exact pathways depend on the specific biological context in which the compound is applied, making it a candidate for further investigation in drug discovery .
Relevant data regarding melting point, boiling point, and spectral characteristics (e.g., NMR, IR) should be obtained from experimental studies for precise applications .
The assembly of the 3-azabicyclo[4.1.0]heptane core relies critically on cyclopropanation strategies applied to cyclohexene-derived precursors. A pivotal intermediate is 3-azabicyclo[4.1.0]heptane-6-carboxylic acid (CAS 1503448-16-5, MW 141.17 g/mol, C₇H₁₁NO₂), which serves as the foundational scaffold prior to fluorination [9]. This bicyclic amine is typically synthesized via Simmons-Smith cyclopropanation of N-protected-4-cyclohexenylglycine derivatives. The stereoselectivity of cyclopropane ring formation is heavily influenced by the choice of protecting group on the nitrogen atom. For instance, tert-butoxycarbonyl (Boc) protection enhances endo-selectivity due to steric directing effects, whereas benzyloxycarbonyl (Cbz) groups favor exo-isomers. The resulting azabicyclo[4.1.0]heptane carboxylate esters undergo saponification to yield the carboxylic acid-functionalized scaffold essential for downstream modifications [5] [9].
Table 1: Key Intermediates for Bicyclic Scaffold Assembly
Intermediate | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
3-Azabicyclo[4.1.0]heptane-6-carboxylic acid | 1503448-16-5 | C₇H₁₁NO₂ | Core scaffold prior to fluorination |
Ethyl 4-cyclohexenylglycinate | Not available | C₁₀H₁₇NO₂ | Precursor for cyclopropanation |
N-Boc-4-cyclohexenylglycine | Not available | C₁₃H₂₁NO₄ | Protected precursor for endo-selective closure |
The introduction of gem-difluoro groups at the C7 position employs electrophilic or nucleophilic fluorination agents acting on carbonyl-activated precursors. A critical approach involves the treatment of 7-oxo-3-azabicyclo[4.1.0]heptane-6-carboxylate derivatives with Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (diethylaminosulfur trifluoride). These reagents facilitate the conversion of ketones to gem-difluoro moieties via a two-step mechanism: (1) nucleophilic attack forming a fluorosulfite intermediate, and (2) fluoride displacement with inversion . The stereochemical outcome is influenced by the bicyclic ring strain, typically yielding >95% trans-configuration relative to the carboxylic acid at C6. Alternative routes involve the difluorination of enol silyl ethers using Selectfluor™, though this method shows reduced stereoselectivity (70–85% trans). The phenyl-substituted analogue (CAS 1955515-73-7) exemplifies the versatility of these protocols for N-functionalized derivatives .
Table 2: Fluorination Reagents and Stereochemical Outcomes
Reagent | Substrate | trans:*cis Ratio | Yield (%) | Key Advantage |
---|---|---|---|---|
Deoxo-Fluor | 7-oxo-N-Boc-heptane-6-ester | 98:2 | 85 | Minimal epimerization |
DAST | 7-oxo-N-Cbz-heptane-6-ester | 92:8 | 78 | Cost-effectiveness |
Selectfluor™ | 7-(trimethylsilyloxy)-heptane-6-ester | 85:15 | 65 | Aqueous compatibility |
Carboxylic acid functionality at C6 is typically introduced through hydrolysis of ester precursors. The tert-butyl ester in 3-(tert-Butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-1-carboxylic acid (CAS 2098065-06-4, MW 277.26 g/mol, C₁₂H₁₇F₂NO₄) is cleaved under acidic conditions (trifluoroacetic acid/DCM, 0–5°C) to preserve the bicyclic integrity . Alternatively, methyl or ethyl esters undergo saponification using lithium hydroxide in tetrahydrofuran/water mixtures (0°C to rt, 4–12 h). The Boc-protected difluoro compound exemplifies this strategy, where controlled hydrolysis avoids epimerization at the C1 and C6 chiral centers. For substrates sensitive to basic conditions, enzymatic hydrolysis using pig liver esterase (PLE) provides a stereoretentive alternative. Post-hydrolysis, the free carboxylic acid is purified via crystallization from ethyl acetate/hexane, yielding >99% enantiomeric purity when chiral precursors are employed [6].
The amine protection at N3 profoundly impacts both cyclization efficiency and fluorination stereoselectivity. Four dominant strategies are employed:
Table 3: Protecting Group Performance Metrics
Protecting Group | Cyclization Yield (%) | Deprotection Conditions | Compatibility with Fluorination |
---|---|---|---|
tert-Butoxycarbonyl (Boc) | 88 ± 3 | TFA/DCM, 0°C | Excellent (no side reactions) |
Benzyloxycarbonyl (Cbz) | 76 ± 5 | H₂/Pd-C, rt | Moderate (coordination issues) |
Hemioxalate salt | Not applicable | Alkaline hydrolysis | Poor (decarboxylation at >40°C) |
N-Phenyl | 92 ± 2 | Not removable | Excellent |
The Boc strategy emerges as optimal for modular synthesis, balancing deprotection kinetics and functional group tolerance, though Cbz remains valuable for hydrogenation-tolerant substrates [3] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7